19-(2-Furyl)nonadeca-5,7-diynoic acid

Beschreibung

Discovery and Natural Occurrence in Polyalthia evecta

The isolation and characterization of this compound represents a significant milestone in natural product chemistry, particularly within the extensive research program focused on bioactive compounds from Thai flora. This compound was first identified and structurally elucidated as part of a systematic investigation into the chemical constituents of Polyalthia evecta root material. The discovery process involved the isolation of four new 2-substituted furans from the roots of this species, with this compound designated as compound 1 in the original research publication.

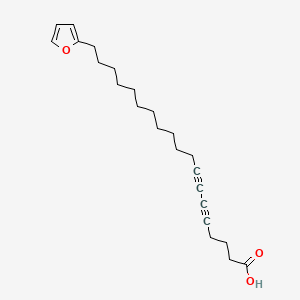

The structural determination of this novel compound was accomplished through comprehensive spectroscopic techniques, establishing its molecular formula as C23H32O3 and confirming its International Union of Pure and Applied Chemistry name as 19-(furan-2-yl)nonadeca-5,7-diynoic acid. The compound exhibits a distinctive chemical architecture characterized by a furan ring system connected to a long-chain fatty acid backbone containing two triple bonds at positions 5 and 7, creating a unique polyacetylenic structure that distinguishes it from other known natural products.

Research findings demonstrated that this compound, along with a closely related analog designated as compound 1a, exhibited significant antiplasmodial activity against Plasmodium falciparum growth in culture. Additionally, both this compound and the related 19-(2-furyl)nonadeca-5-ynoic acid showed notable antiviral activity against Herpes simplex type 1, with the diynoic acid derivative demonstrating an effective concentration of 47 micrograms per milliliter in specialized antiviral assays.

The discovery of this compound occurred within the broader context of extensive natural product research conducted in Thailand from 2000 to 2013, which focused on identifying new compounds from local flora and fauna with antiplasmodial activity. This research program represented a systematic approach to drug discovery that combined traditional knowledge with modern screening methodologies, ultimately resulting in the identification of numerous bioactive compounds including alkaloids, anthraquinones, flavonoids, and various other chemical classes.

Taxonomic Context of Source Organism (Annonaceae Family)

Polyalthia evecta belongs to the Annonaceae family, a taxonomically significant group of flowering plants that encompasses approximately 90 species distributed across Africa, Asia, and the Pacific region. The Annonaceae family, commonly known as the custard apple family, represents one of the largest families within the order Magnoliales and is characterized by distinctive morphological features including flowers with six petals arranged in two whorls, with inner petals typically curving inward over the flower center.

The genus Polyalthia has undergone significant taxonomic revision in recent years due to its historically polyphyletic nature, with many species having been separated and reassigned to other genera through molecular phylogenetic studies. These taxonomic clarifications have resulted in the segregation of disparate elements from the previously broad Polyalthia circumscription, leading to the establishment of several new genera including Huberantha, Maasia, Hubera, and Wuodendron. Despite these revisions, Polyalthia evecta has maintained its taxonomic position within the genus, with current classification systems recognizing it as an accepted species name.

The species exhibits typical Annonaceae characteristics and is classified as a tree or shrub that demonstrates considerable morphological variability across its range. Polyalthia evecta is distributed throughout tropical regions of Southeast Asia, with documented occurrences in Cambodia, Laos, Thailand, and Vietnam. The species demonstrates adaptability to various ecological conditions, thriving in both primary and secondary forest environments at elevations ranging from lowland tropical rainforest to hill evergreen forest systems.

Contemporary taxonomic research has identified Polyalthia evecta as part of a distinct species complex, with recent botanical investigations describing new species within this group from Thailand and Laos. This species complex approach recognizes the morphological and genetic relationships among closely related taxa while acknowledging the distinct characteristics that separate individual species. The ongoing taxonomic research within this group continues to refine our understanding of species boundaries and evolutionary relationships within the Polyalthia evecta complex.

Ethnopharmacological Significance of Polyalthia Species

The ethnopharmacological importance of Polyalthia species extends deep into traditional medicine systems across Southeast Asia, where various species have been extensively utilized for treating diverse health conditions. The genus name Polyalthia itself derives from Greek words meaning "many cures," directly referencing the medicinal properties attributed to various species within this taxonomic group. This linguistic connection underscores the historical recognition of therapeutic potential that has guided traditional healers in their selection and application of these plants.

Polyalthia species have been widely employed in folklore medicine for the treatment of rheumatic fever, gastrointestinal ulcers, and generalized body pain, with numerous ethnobotanical surveys documenting their traditional applications. Specifically, Polyalthia evecta has been utilized in traditional Laotian medicine under local names including "kohk nam tao noy" and "pee pouan noy," where it is primarily employed for treating rheumatism and joint pain. Traditional preparation methods typically involve the use of root material, which aligns with the modern discovery of bioactive compounds in the same plant part.

The traditional use of Polyalthia evecta as a tonic represents another significant aspect of its ethnopharmacological profile, suggesting historical recognition of general health-promoting properties beyond specific therapeutic applications. This broad therapeutic application pattern is consistent with traditional medicine concepts that emphasize holistic approaches to health maintenance and disease prevention, rather than targeting specific pathological conditions.

Contemporary research has validated many traditional uses of Polyalthia species through systematic investigation of their biological activities. Studies have demonstrated significant anti-inflammatory activity through various mechanisms of action, including inhibition of nuclear factor kappa B, prostaglandins, pro-inflammatory cytokines, inducible nitric oxide synthase, and reactive oxygen species. These findings provide scientific support for traditional applications related to inflammatory conditions and pain management.

| Traditional Use | Preparation Method | Target Condition | Regional Application |

|---|---|---|---|

| Rheumatism treatment | Root decoction | Joint inflammation | Laos, Thailand |

| General tonic | Root preparation | Health maintenance | Southeast Asia |

| Body pain relief | Root extract | Generalized pain | Traditional systems |

| Gastrointestinal support | Various preparations | Ulcer treatment | Regional folk medicine |

The ethnopharmacological significance of Polyalthia species has provided crucial guidance for modern natural product discovery programs, with traditional knowledge serving as a valuable starting point for identifying bioactive compounds. The successful isolation of this compound from Polyalthia evecta represents a direct validation of traditional knowledge, demonstrating how indigenous medicinal practices can inform contemporary drug discovery efforts. This integration of traditional wisdom with modern scientific methodology exemplifies the potential for ethnopharmacology to contribute meaningfully to pharmaceutical development and natural product chemistry research.

Eigenschaften

CAS-Nummer |

874163-29-8 |

|---|---|

Molekularformel |

C23H32O3 |

Molekulargewicht |

356.5 g/mol |

IUPAC-Name |

19-(furan-2-yl)nonadeca-5,7-diynoic acid |

InChI |

InChI=1S/C23H32O3/c24-23(25)20-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-22-19-17-21-26-22/h17,19,21H,1-5,7,9,11,13-16,18,20H2,(H,24,25) |

InChI-Schlüssel |

AZDANMRNWNLXOP-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)CCCCCCCCCCCC#CC#CCCCC(=O)O |

Kanonische SMILES |

C1=COC(=C1)CCCCCCCCCCCC#CC#CCCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solvent Extraction and Fractionation

Fresh or dried plant material is subjected to maceration or Soxhlet extraction using polar solvents such as methanol or ethanol. The crude extract is subsequently partitioned with non-polar solvents (e.g., hexane) to remove lipids, followed by ethyl acetate or dichloromethane to isolate medium-polarity compounds. The furan-containing fraction is enriched via liquid-liquid partitioning, leveraging the compound’s moderate polarity.

Chromatographic Purification

Column chromatography over silica gel with gradient elution (hexane:ethyl acetate, 9:1 to 1:1) resolves the target compound from co-extracted impurities. Further purification via preparative HPLC (C18 column, acetonitrile:water, 70:30) yields >95% purity. Key challenges include the compound’s sensitivity to light and oxidation, necessitating inert atmospheres during processing.

Synthetic Routes to this compound

Synthetic strategies focus on constructing the 19-carbon alkyne chain, introducing conjugated triple bonds, and appending the furan ring. Two predominant approaches are discussed below.

Sonogashira Coupling

The Sonogashira reaction forms the carbon-carbon bonds between alkyne segments. A representative synthesis begins with 5,7-diynoic acid precursors:

-

Step 1 : Protection of carboxylic acid as a methyl ester using dimethyl sulfate in alkaline conditions.

-

Step 2 : Palladium-catalyzed coupling of terminal alkynes (e.g., 1-bromo-2-furylnonadecane) with trimethylsilylacetylene, followed by deprotection.

-

Step 3 : Hydrolysis of the methyl ester using aqueous HCl to regenerate the carboxylic acid.

Reaction Conditions :

Total Synthesis from Linear Precursors

A linear synthesis constructs the carbon chain stepwise, ideal for isotopic labeling or structural analogs:

-

Wittig Reaction : Elongation of a C10 aldehyde with a C9 ylide to form the 19-carbon skeleton.

-

Alkyne Installation : Sequential dehydrohalogenation of vicinal dihalides (e.g., 5,7-dibromononadecanoate) using KOH in ethanol.

-

Furan Appendage : Grignard addition of 2-furylmagnesium bromide to a ketone intermediate at position 19.

Key Data :

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Wittig Reaction | Ph₃P=CH(CH₂)₈COOMe | 0°C → RT | 82 |

| Alkyne Formation | KOH, Ethanol | Reflux | 57 |

| Furan Addition | 2-FurylMgBr | −78°C | 65 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Feasibility |

|---|---|---|---|

| Natural Extraction | No complex synthesis required | Low yield (0.1–0.5% from biomass) | Small scale |

| Sonogashira Synthesis | High modularity | Pd catalyst cost; purification challenges | Pilot scale |

| Total Synthesis | Structural versatility | Multi-step; lower overall yield (35%) | Research scale |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.